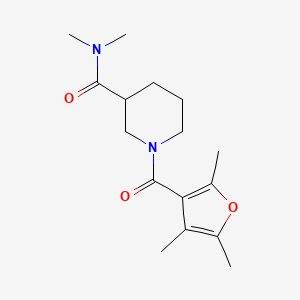
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide, also known as DMTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTP is a piperidine derivative that has shown promising results in biochemical and physiological studies.
科学研究应用
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is in the field of neuroscience. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to enhance neuronal activity and improve cognitive function in animal models. It has also been found to have neuroprotective effects against oxidative stress and neuroinflammation. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
作用机制
The mechanism of action of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to increase the binding affinity of acetylcholine to nAChR and enhance the activity of the receptor. This leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in cognitive function, mood regulation, and other physiological processes.
Biochemical and Physiological Effects
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function, improve memory, and increase attention span in animal models. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects. It has been found to reduce anxiety-like behavior and increase social interaction in animal models. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
实验室实验的优点和局限性
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to have low toxicity and is well tolerated in animal models. However, there are also some limitations to using N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics. Additionally, N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are many future directions for research on N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide. One potential direction is in the development of novel therapeutics for neurological disorders such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function, making it a promising candidate for the development of new treatments. Another potential direction is in the development of new cancer therapies. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Finally, more research is needed to fully understand the mechanism of action of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide and its potential applications in other fields of scientific research.
Conclusion
In conclusion, N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is a synthetic compound that has shown promising results in scientific research. It has potential applications in various fields, including neuroscience and cancer research. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, and it has been found to enhance cognitive function and reduce anxiety-like behavior in animal models. While there are limitations to using N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in lab experiments, its potential applications make it a promising candidate for further research.
合成方法
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with N,N-dimethylpiperidine and thionyl chloride to give the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-3-aminopiperidine to obtain N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in high yield and purity.
属性
IUPAC Name |
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-10-11(2)21-12(3)14(10)16(20)18-8-6-7-13(9-18)15(19)17(4)5/h13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLHKUWMDSHGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCCC(C2)C(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine](/img/structure/B7572194.png)
![3-[(3,3-Dimethylmorpholin-4-yl)methyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7572206.png)
![Methyl 2-[(2,5-dimethoxybenzoyl)amino]-2-phenylacetate](/img/structure/B7572208.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyloxolane-3-carboxamide](/img/structure/B7572211.png)
![Ethyl 2-[(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)amino]acetate](/img/structure/B7572218.png)
![Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7572226.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7572237.png)
![3-[3-[3-[(Pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7572245.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)
![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)
![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)